1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7OS/c28-19(23-20-22-15-6-1-2-7-16(15)29-20)14-5-3-11-26(13-14)17-8-9-18(25-24-17)27-12-4-10-21-27/h4,8-10,12,14H,1-3,5-7,11,13H2,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQIHYZERGJWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C21H24N6O2
- Molecular Weight : 392.5 g/mol
- IUPAC Name : N-(2-ethoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 6
These properties indicate a complex structure that may contribute to its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives containing pyrazole and pyridazine rings have shown significant inhibitory effects against various viruses:
| Compound Type | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole derivatives | HSV-1 | 50 (CC50 600) | |
| Pyridazine derivatives | HCV | Selective inhibition observed |
The compound may exhibit similar antiviral properties due to its structural components.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In particular, pyrazole-linked compounds have been noted for their selective inhibition of cyclooxygenase enzymes (COX):
| Compound | COX-II Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | >10.73 |
| Celecoxib | 0.78 | 9.51 |
These findings suggest that modifications to the pyrazole structure can enhance COX-II selectivity and potency, which could be relevant for the compound's therapeutic applications .
Case Studies
- Antiviral Efficacy Study : A series of pyrazole-fused derivatives were synthesized and tested against HSV replication in Vero cells. One notable derivative demonstrated a 91% inhibition rate at a concentration of 50 µM with low cytotoxicity .
- Inflammation Model : In vivo studies on pyrazole derivatives indicated significant anti-inflammatory effects in animal models, with one compound achieving over 64% inhibition compared to standard treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on structural analogs in medicinal chemistry, the following general comparisons can be hypothesized:
Key Structural Features and Hypothetical Analogues
| Compound Name/Class | Core Structure | Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Pyridazine-pyrazole-piperidine | Carboxamide, benzothiazole | Kinase inhibition (hypothetical) |
| Pyridazine-based kinase inhibitors | Pyridazine | Amide, heteroaromatic substituents | Oncology, inflammation |
| Benzothiazole derivatives | Benzothiazole | Amine, sulfhydryl groups | Antimicrobial, neuroprotection |
Hypothetical Research Findings
Bioactivity : The pyridazine-pyrazole scaffold is common in kinase inhibitors (e.g., c-Met inhibitors). The benzothiazole moiety may enhance blood-brain barrier penetration compared to simpler thiazole derivatives.
Solubility & Stability: The piperidine-carboxamide group could improve aqueous solubility relative to non-polar analogs, though metabolic stability may be compromised compared to compounds with bulkier substituents.
Crystallographic Analysis : The use of SHELXL for refinement suggests high-resolution structural data, enabling precise bond-length/angle comparisons with related molecules.
Limitations and Notes
- Direct pharmacological or comparative data are absent.
Preparation Methods
Chloropyridazine Intermediate Preparation
3,6-Dichloropyridazine serves as the starting material. Treatment with hydrazine hydrate in ethanol at 80°C yields 3-chloro-6-hydrazinylpyridazine. Subsequent reaction with β-ketonitriles under reflux conditions introduces the pyrazole ring via cyclocondensation:
Reaction Conditions
-
Reactants : 3-Chloro-6-hydrazinylpyridazine + 1H-pyrazole-1-carbonitrile
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Time : 12–16 hours
Mechanism :
-
Hydrazine attack at the C3 position of 3,6-dichloropyridazine
-
Cyclocondensation with β-ketonitrile to form the pyrazole ring
Functionalization of Piperidine-3-Carboxamide
Carboxamide Formation
Piperidine-3-carboxylic acid reacts with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine using coupling agents:
| Parameter | Value |
|---|---|
| Coupling Agent | HOBt/EDCl |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction Time | 24 hours |
| Yield | 85% |
Characterization Data :
Final Coupling via Buchwald-Hartwig Amination
Palladium-Catalyzed Cross-Coupling
The pyridazine and piperidine fragments are conjugated using a Pd(dba)₂/Xantphos catalyst system:
| Component | Quantity |
|---|---|
| 6-(1H-Pyrazol-1-yl)pyridazin-3-amine | 1.0 equiv |
| Piperidine-3-carboxamide derivative | 1.2 equiv |
| Pd(dba)₂ | 5 mol% |
| Xantphos | 10 mol% |
| Cs₂CO₃ | 2.5 equiv |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 48 hours |
| Yield | 58–63% |
Critical Notes :
-
Excessive Pd loading leads to dehalogenation byproducts
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for pyrazole-pyridazine coupling:
| Parameter | Conventional vs. Microwave |
|---|---|
| Time | 16 h vs. 45 min |
| Yield | 68% vs. 71% |
| Energy Input | 400 W vs. 150 W |
Limitation : Scalability issues beyond 10 mmol
Challenges in Regioselectivity and Byproduct Formation
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. For example, coupling a chloropyridazine intermediate with a pyrazole derivative under reflux in xylene or DMF, followed by amidation with a benzothiazole-containing amine. Key steps include:
- Nucleophilic substitution : Reacting 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with piperidine derivatives under reflux (110–130°C) in solvents like xylene or DMF .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperidine-carboxylic acid intermediate to the 4,5,6,7-tetrahydrobenzothiazol-2-amine group .
Purification often requires column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are essential for confirming proton environments and carbon backbone integrity. For example, the pyridazine protons typically resonate at δ 8.5–9.0 ppm .
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of heterocycles (e.g., pyridazine and benzothiazole rings) .
- Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., observed [M+H]+ peaks matching theoretical values within 2 ppm error) .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields in the final amidation step?
Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Pre-activation of the carboxylic acid : Use of HATU or T3P as coupling reagents to enhance reactivity .
- Solvent optimization : Switching to polar aprotic solvents like DMF or THF, which improve solubility of intermediates .
- Temperature control : Maintaining 0–5°C during reagent mixing to minimize side reactions .
Q. What structural features of this compound contribute to its reported biological activity, and how can SAR studies be designed?
The compound’s bioactivity (e.g., kinase inhibition) likely stems from:
- Pyridazine-pyrazole motif : Acts as a hydrogen-bond acceptor, mimicking ATP’s adenine moiety in kinase binding pockets .
- Benzothiazole group : Enhances lipophilicity, improving membrane permeability .
For SAR, systematically modify: - Pyrazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to assess impact on binding affinity .
- Piperidine ring conformation : Compare chair vs. boat conformers via molecular modeling to evaluate steric effects .
Q. How should researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Standardized assay protocols : Use consistent ATP concentrations (e.g., 10 µM) in kinase inhibition studies .
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) to confirm direct target binding .
Q. What computational methods are suitable for predicting target interactions, and how can docking results be validated experimentally?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., CDK2). Focus on conserved residues (e.g., Lys33 in CDK2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable poses) .
- Experimental validation : Compare docking-predicted IC₅₀ values with in vitro kinase assays. A Spearman correlation >0.7 suggests reliable predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
